2-Chloro-6-fluoro-3-hydroxyphenylboronic acid
Overview
Description
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the reaction of 2-chloro-6-fluoro-3-hydroxyphenyl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Phenols: Formed through substitution reactions.
Scientific Research Applications
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in other applications depend on the specific context and use of the compound .
Comparison with Similar Compounds
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid can be compared with other boronic acids such as:
3-Fluorophenylboronic acid: Lacks the chlorine and hydroxyl groups, making it less versatile in certain reactions.
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid: Contains different halogen substitutions, leading to different reactivity and applications.
The unique combination of chlorine, fluorine, and hydroxyl groups in this compound provides it with distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMWHTYNPPUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659368 | |
Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-07-2 | |
Record name | (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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